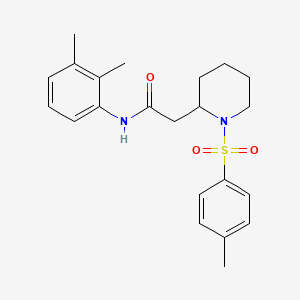
N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a piperidine ring, a tosyl group, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acids, or bases may be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential biological activity.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide: can be compared with other acetamides, piperidine derivatives, and tosylated compounds.
Unique Features: The presence of both a tosyl group and a dimethylphenyl group in the same molecule may confer unique chemical and biological properties.
Highlighting Uniqueness
Chemical Structure: The combination of functional groups in this compound may result in unique reactivity and stability.
Biological Activity: Potential for unique interactions with biological targets compared to other similar compounds.
生物活性
N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that falls under the category of acetamides. It features a unique structure comprising a piperidine ring, a tosyl group, and a dimethylphenyl group. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Tosyl Group : Conducted via sulfonation using tosyl chloride and a base.
- Attachment of the Dimethylphenyl Group : Accomplished through nucleophilic substitution reactions.
- Formation of the Acetamide Linkage : Finalized through amidation reactions.
This compound is studied for its interactions with various biological molecules, including proteins and enzymes. Its mechanism of action may involve modulation of receptor signaling pathways or inhibition of specific enzyme activities.
Potential Therapeutic Applications
Research indicates that compounds similar to this compound may possess therapeutic properties such as:
- Analgesic Effects : Potential use in pain management.
- Anti-inflammatory Properties : Investigation into its ability to reduce inflammation.
Research Findings
Recent studies have focused on the biological activity of compounds related to this compound. The following table summarizes key findings from various research efforts:
Case Studies
Case Study 1: Antibacterial Activity
A study conducted on a series of tosylpiperidine derivatives, including this compound, revealed notable antibacterial properties against Gram-positive bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Case Study 2: Analgesic Effects
In an animal model assessing pain response, derivatives similar to this compound showed a significant reduction in pain scores compared to control groups, indicating potential for development as analgesics.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-10-12-20(13-11-16)28(26,27)24-14-5-4-8-19(24)15-22(25)23-21-9-6-7-17(2)18(21)3/h6-7,9-13,19H,4-5,8,14-15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOXKVWPQZDRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














